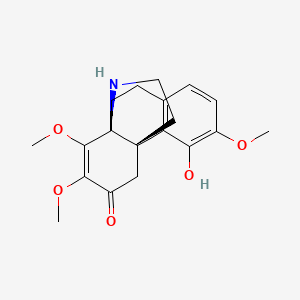
Aknadicine
Description
Aknadicine (CAS: 24148-89-8) is a hasubanan alkaloid derivative with the molecular formula C₁₉H₂₃NO₅, structurally characterized by a 7,8-didehydro-4-hydroxy-3,7,8-trimethoxy hasubanan backbone . It has emerged as a promising candidate for targeting the BRAF(V600E) mutation, a key driver in malignant melanoma and other cancers.
Propriétés
Formule moléculaire |
C19H23NO5 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(1S,10S)-3-hydroxy-4,11,12-trimethoxy-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO5/c1-23-13-5-4-11-6-7-19-17(25-3)16(24-2)12(21)10-18(19,8-9-20-19)14(11)15(13)22/h4-5,20,22H,6-10H2,1-3H3/t18-,19+/m0/s1 |
Clé InChI |
KTRLYLXLXTXHPM-RBUKOAKNSA-N |
SMILES |
COC1=C(C2=C(CCC34C2(CCN3)CC(=O)C(=C4OC)OC)C=C1)O |
SMILES isomérique |
COC1=C(C2=C(CC[C@@]34[C@@]2(CCN3)CC(=O)C(=C4OC)OC)C=C1)O |
SMILES canonique |
COC1=C(C2=C(CCC34C2(CCN3)CC(=O)C(=C4OC)OC)C=C1)O |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparative Analysis with Similar Compounds
Binding Affinity and Docking Profiles
Aknadicine was screened alongside 16beta-hydroxy-19s-vindolinine N-oxide and the experimental BRAF inhibitor SB-590885. Virtual docking scores revealed significant differences in binding affinity:
| Compound | Dock Score | Reference |
|---|---|---|
| This compound | 68.69 | |
| 16beta-hydroxy-19s-vindolinine N-oxide | 59.16 | |
| SB-590885 (Control) | 31.51 |
This compound’s dock score surpassed both the control and the second candidate, indicating stronger initial binding to the BRAF(V600E) hinge region (residues 530–535), a critical site for ATP-competitive inhibition .
Hydrogen Bond Interactions and Binding Stability
This compound forms hydrogen bonds with Gly534 and Ser535 in the BRAF(V600E) hinge region, while 16beta-hydroxy-19s-vindolinine N-oxide interacts with Trp531 and Glu533 . The control SB-590885 binds to Lys473 , Trp531 , and Glu533 . Although all compounds target overlapping residues, this compound’s interactions with Gly534 and Ser535 are unique and correlate with enhanced stability in molecular dynamics (MD) simulations (Figure 12) .
QSAR-Based Activity Predictions
Quantitative structure-activity relationship (QSAR) models predicted biological activities using three methodologies:
| Model | This compound | 16beta-hydroxy-19s-vindolinine N-oxide | SB-590885 |
|---|---|---|---|
| SVM | 6.83 | 6.84 | 6.79 |
| MLR | 14.92 | 14.51 | 7.87 |
| BNT | 7.13 | 17.26 | 12.16 |
Table 1: Predicted activity values (higher = better efficacy)
This compound showed consistent performance across models, with MLR values (14.92) nearly double the control’s (7.87), suggesting superior biological activity.
Molecular Dynamics Simulation Insights
MD simulations analyzed root mean square deviation (RMSD), root mean square fluctuation (RMSF), and total interaction energy to assess binding stability. This compound demonstrated:
- Lower RMSD/RMSF values compared to the control, indicating stable binding with minimal structural deviation .
- Higher total interaction energy , driven by hydrophobic contacts and hydrogen bonds .
These results align with the Ramachandran plot validation of the BRAF(V600E) model, where >96% of residues occupied favored/allowed regions, ensuring reliable docking outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


